methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride
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Overview
Description
methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final steps involve the formation of the butanoate ester and the addition of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
Scientific Research Applications
methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride: Similar structure but with a different aromatic ring.
Methyl 4-amino-3-(trifluoromethyl)butanoate;hydrochloride: Similar functional groups but different positioning on the carbon chain.
Uniqueness
methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride is unique due to the presence of the pyrazole ring and the trifluoromethyl group, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2.ClH/c1-17-8(16)6(13)3-2-5-4-14-15-7(5)9(10,11)12;/h4,6H,2-3,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSZADEFRTQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=C(NN=C1)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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